N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide
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Overview
Description
N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tosyl group, a tetrahydropyridine ring, and a methoxypropyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring.
Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain is attached via a nucleophilic substitution reaction, where a suitable leaving group is displaced by the methoxypropyl moiety.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
N-(3-Methoxypropyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl side chain but differs in its core structure and functional groups.
N-(3-Methoxypropyl)acrylamide: This compound has a similar methoxypropyl side chain but features an acrylamide group instead of the tetrahydropyridine ring.
Sulfonamide Methoxypyridine Derivatives: These compounds contain sulfonamide and methoxypyridine groups and are studied for their biological activities.
Properties
Molecular Formula |
C17H24N2O4S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-6-16(7-5-14)24(21,22)19-11-8-15(9-12-19)17(20)18-10-3-13-23-2/h4-8H,3,9-13H2,1-2H3,(H,18,20) |
InChI Key |
ASJIMHUSNQIKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)NCCCOC |
Origin of Product |
United States |
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